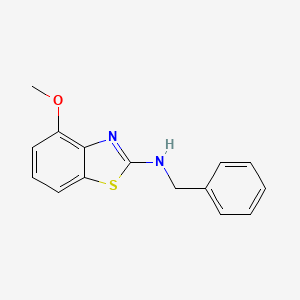

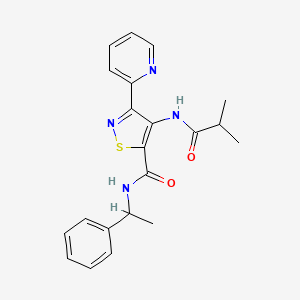

N-benzyl-4-methoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-4-methoxy-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They have been widely used in various fields due to their high biological and pharmacological activity .

Synthesis Analysis

Benzothiazole compounds can be synthesized through various methods. One of the common methods involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Applications De Recherche Scientifique

Hetarylazo Disperse Dyes

Research by Georgiadou and Tsatsaroni (2002) explored heterocyclic amines, including 2-amino-6-methoxybenzothiazole, to synthesize dyes that color cellulose acetate in red to greenish-blue hues. This research indicates potential applications in textile dyeing and pigment production. Georgiadou & Tsatsaroni, 2002.

Fluorinated Building Block in Organic Synthesis

Ghosh et al. (2009) reported the synthesis and reactivity of a benzothiazole derivative as a building block for Julia olefination. This compound is used in the creation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, highlighting its significance in synthetic organic chemistry. Ghosh et al., 2009.

Potential Anticancer Agents

Dave et al. (2012) synthesized a series of N-substituted benzothiazolyl amino quinazoline derivatives and evaluated their cytotoxic activity. These compounds show promise as potential anticancer agents, demonstrating the compound's role in medicinal chemistry. Dave et al., 2012.

Anticonvulsant and Neuroprotective Effects

Hassan, Khan, and Amir (2012) focused on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives for evaluating their anticonvulsant and neuroprotective effects. This research underscores the potential of benzothiazole derivatives in developing new treatments for neurological disorders. Hassan, Khan, & Amir, 2012.

Antimicrobial and Corrosion Inhibition

Nayak and Bhat (2023) synthesized benzothiazole derivatives for assessing their antimicrobial activity and corrosion inhibition effects. This study reveals the compound's application in materials science and microbiology. Nayak & Bhat, 2023.

Orientations Futures

Benzothiazoles have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of new synthetic approaches and patterns of reactivity, as well as the exploration of their biological activities, are anticipated future directions .

Propriétés

IUPAC Name |

N-benzyl-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKXRGBBMMMSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)

![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)

![(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2810150.png)

![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)

![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)